N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine

CAS No.: 6267-19-2

Cat. No.: VC4118274

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6267-19-2 |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (E)-N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine |

| Standard InChI | InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b13-9+ |

| Standard InChI Key | CRGKERCSBLXMPN-UKTHLTGXSA-N |

| Isomeric SMILES | CC(C)CCO/N=C/C1=CC=NC=C1 |

| SMILES | CC(C)CCON=CC1=CC=NC=C1 |

| Canonical SMILES | CC(C)CCON=CC1=CC=NC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

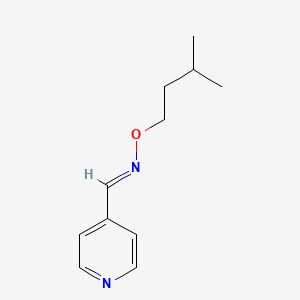

N-(3-Methylbutoxy)-1-pyridin-4-ylmethanimine belongs to the class of oxime ethers, characterized by the presence of an oxime group (-N=O-) linked to an ether moiety. The IUPAC name derives from its pyridine core substituted at the 4-position with a methanimine group (-CH=N-) and an O-(3-methylbutyl) ether side chain. The structural formula (Fig. 1) highlights the planar pyridine ring, the imine functional group, and the branched alkyl chain contributing to its hydrophobic characteristics.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.258 g/mol |

| Density | 0.98 g/cm³ |

| Boiling Point | 281.7°C at 760 mmHg |

| Flash Point | 124.2°C |

| LogP | 2.478 |

| Polar Surface Area | 34.48 Ų |

| Refractive Index | 1.503 |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine likely follows a two-step protocol involving (1) Williamson ether synthesis and (2) oxime formation.

Step 1: Williamson Ether Synthesis

4-Pyridinecarboxaldehyde reacts with 3-methylbutanol under alkaline conditions to form the corresponding ether. For example, in a study by , vanillin (4-hydroxy-3-methoxybenzaldehyde) was etherified with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C . A similar approach could apply here, substituting vanillin with 4-pyridinecarboxaldehyde and 3-methylbutanol as the nucleophile.

Step 2: Oxime Formation

The aldehyde group of the intermediate ether undergoes condensation with hydroxylamine (NH₂OH) to yield the oxime. In , this step achieved a 98% yield when 3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde was reacted with hydroxylamine hydrochloride in ethanol . The reaction typically proceeds at room temperature, with the oxime precipitating as a white solid.

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents like DMF or ethanol enhance nucleophilic substitution and oxime formation.

-

Catalysts: Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of the alcohol in Williamson synthesis.

-

Reaction Monitoring: Thin-layer chromatography (TLC) with mobile phases such as petroleum ether:ethyl acetate (3:1) can track progress .

Physicochemical and Thermodynamic Properties

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

-

Oxime Group: Prone to hydrolysis under acidic or basic conditions, regenerating the aldehyde and hydroxylamine.

-

Ether Linkage: Resistant to nucleophilic attack but susceptible to cleavage by strong acids (e.g., HI).

-

Pyridine Ring: Aromatic stabilization confers resistance to oxidation, though electrophilic substitution may occur at the 3-position.

Table 2: Thermodynamic Parameters

| Parameter | Value |

|---|---|

| Enthalpy of Vaporization | ~50.2 kJ/mol (estimated) |

| Heat of Combustion | ~5,200 kJ/mol (estimated) |

Solubility and Partitioning

The compound’s LogP of 2.478 suggests moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and limited aqueous solubility. This property aligns with its potential as a lipophilic pharmacophore in drug design.

Future Research Directions

-

Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with existing oxime-based drugs.

-

Derivatization: Explore reactions at the imine nitrogen (e.g., alkylation, acylation) to enhance bioavailability or target specificity.

-

Computational Studies: Perform molecular docking to predict interactions with biological targets like kinases or G-protein-coupled receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume